PNU-88822
Overview
Description
PNU-88822 is a biochemical compound with the molecular formula C21H25N5O2 and a molecular weight of 379.45. It is primarily used as an internal standard for high-performance liquid chromatography (HPLC) determination of delavirdine and its metabolites . This compound is significant in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthetic routes and reaction conditions for PNU-88822 are not extensively documented in publicly available sources. it is known that the compound is produced under stringent laboratory conditions to ensure its purity and efficacy for research purposes . Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.
Chemical Reactions Analysis
PNU-88822 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different functional groups, while reduction could lead to the formation of simpler compounds .
Scientific Research Applications
PNU-88822 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PNU-88822 involves its role as an internal standard in HPLC. It helps in the accurate quantification of delavirdine and its metabolites by providing a consistent reference point during analysis . The molecular targets and pathways involved are primarily related to its interaction with the HPLC system and the analytes being measured.
Comparison with Similar Compounds
PNU-88822 can be compared with other internal standards used in HPLC, such as PNU-159682 and PNU-74654. These compounds share similar applications in analytical chemistry but differ in their specific molecular structures and target analytes . This compound is unique due to its specific use in the determination of delavirdine and its metabolites, making it particularly valuable in proteomics research .
Similar Compounds
PNU-159682: Used in cancer research for its potent anti-tumor activity.
PNU-74654: Another internal standard used in various analytical applications.
This compound stands out due to its specific application in the determination of delavirdine and its metabolites, highlighting its importance in proteomics and analytical chemistry .
Properties
IUPAC Name |
(5-hydroxy-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14(2)23-18-4-3-7-22-20(18)25-8-10-26(11-9-25)21(28)19-13-15-12-16(27)5-6-17(15)24-19/h3-7,12-14,23-24,27H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNZDDRXVDLYMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159947 | |
Record name | Piperazine, 1-((5-hydroxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136816-97-2 | |
Record name | Piperazine, 1-((5-hydroxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136816972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-((5-hydroxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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